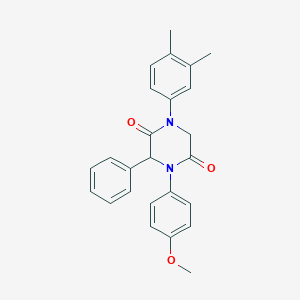
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazinedione derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A is not fully understood. However, it has been suggested that it may inhibit the activity of various enzymes, including COX-2 and 5-LOX, by binding to their active sites. This may lead to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound A may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound A has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and inhibit the growth of various tumor cell lines. Additionally, this compound A has been found to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. Additionally, it has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. However, there are also some limitations to using this compound A in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, more research is needed to determine its potential use as a cancer therapy. Furthermore, the antimicrobial activity of this compound A could be further explored for the development of new antibiotics. Finally, more research is needed to fully understand the mechanism of action of this compound A and its potential side effects and toxicity.
Conclusion:
In conclusion, this compound, or this compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. While there are some limitations to using this compound A in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Métodos De Síntesis
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A can be synthesized using a variety of methods, including the condensation of 3,4-dimethylbenzaldehyde, 4-methoxybenzaldehyde, and phenylhydrazine with ethyl acetoacetate. The resulting product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-3-phenyl-2,5-piperazinedione A has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound A has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, this compound A has been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. It has also been shown to have antimicrobial activity against various bacterial and fungal strains.
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-10-21(15-18(17)2)26-16-23(28)27(20-11-13-22(30-3)14-12-20)24(25(26)29)19-7-5-4-6-8-19/h4-15,24H,16H2,1-3H3 |
Clave InChI |
DUWZVAUIBOTNQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-Benzyl-5',7'-dihydrospiro(cyclohexane-1,8'-tetraazolo[1,5-a]pyrazin)-6'-one](/img/structure/B242357.png)
![1-(4-chlorophenyl)-N-cyclopentyl-4-oxo-2-[(E)-2-phenylethenyl]-2-azetidinecarboxamide](/img/structure/B242358.png)
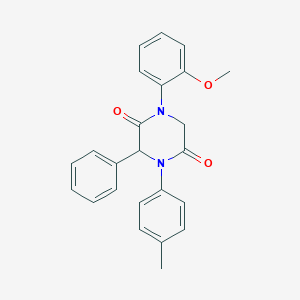
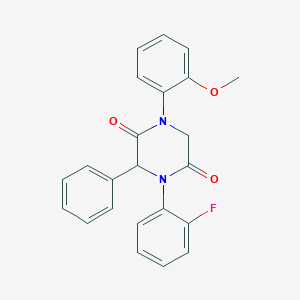
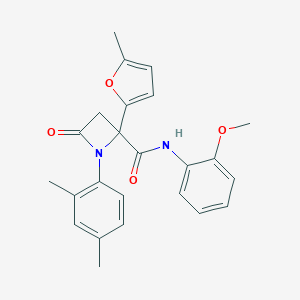
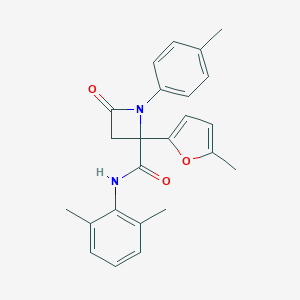
![3-[4-(Dimethylamino)phenyl]-1-(2,6-dimethylphenyl)-4-phenyl-2,5-piperazinedione](/img/structure/B242366.png)

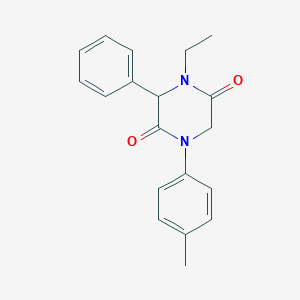


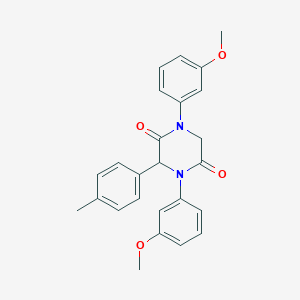
![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
